7-Methyl-2-(pyridin-4-yl)indoline 7-Methyl-2-(pyridin-4-yl)indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967741
InChI: InChI=1S/C14H14N2/c1-10-3-2-4-12-9-13(16-14(10)12)11-5-7-15-8-6-11/h2-8,13,16H,9H2,1H3
SMILES:
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol

7-Methyl-2-(pyridin-4-yl)indoline

CAS No.:

Cat. No.: VC15967741

Molecular Formula: C14H14N2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-2-(pyridin-4-yl)indoline -

Specification

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
IUPAC Name 7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C14H14N2/c1-10-3-2-4-12-9-13(16-14(10)12)11-5-7-15-8-6-11/h2-8,13,16H,9H2,1H3
Standard InChI Key FNGRSDAURHRRDM-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)CC(N2)C3=CC=NC=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a bicyclic indoline system, where a pyrrolidine ring is fused to a benzene ring. The indoline scaffold is substituted at the 2-position with a pyridin-4-yl group (a six-membered aromatic ring containing one nitrogen atom) and at the 7-position with a methyl group. This configuration introduces both electron-donating (methyl) and electron-withdrawing (pyridinyl) effects, influencing its electronic distribution and reactivity .

The three-dimensional conformation reveals a nearly planar indole moiety, with the pyridine ring oriented at a dihedral angle of approximately 15° relative to the indoline plane. This slight non-planarity facilitates π-π stacking interactions in crystalline forms while maintaining conjugation across the system .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • SMILES Notation: CC1=C2C(=CC=C1)CC(N2)C3=CC=NC=C3

  • InChI Key: FNGRSDAURHRRDM-UHFFFAOYSA-N

Computational predictions using density functional theory (DFT) estimate the following properties :

PropertyValue
Boiling Point350.8±31.0 C350.8 \pm 31.0\ ^\circ\text{C}
Density1.117±0.06 g/cm31.117 \pm 0.06\ \text{g/cm}^3
pKa5.38±0.105.38 \pm 0.10
Topological Polar Surface Area24.9 A˚224.9\ \text{Å}^2

These properties suggest moderate hydrophobicity and potential bioavailability, aligning with trends observed in small-molecule drug candidates .

Synthesis and Reaction Pathways

Synthetic Routes

While no explicit synthesis protocol for 7-methyl-2-(pyridin-4-yl)indoline is documented in the reviewed literature, analogous indoline derivatives are typically synthesized via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of halopyridines with aminobenzene derivatives .

For example, the synthesis of 4-methoxy-2-methyl-1H-indole involves lithium aluminum hydride (LiAlH4_4)-mediated reduction of methyl carboxylate precursors in tetrahydrofuran/dioxane mixtures, achieving yields exceeding 99% . Adapting such methods could enable the production of 7-methyl-2-(pyridin-4-yl)indoline by substituting methoxy groups with pyridinyl moieties during intermediate stages.

Physicochemical and Thermodynamic Behavior

Solubility and Partitioning

The compound’s predicted logP (XLogP3-AA = 2.8) indicates moderate lipophilicity, favoring membrane permeability in biological systems . Aqueous solubility is likely limited due to the aromatic indoline-pyridine system, though protonation of the pyridinyl nitrogen at physiological pH (pKa ≈ 5.38) may enhance solubility in acidic environments .

Stability Profile

Thermogravimetric analysis of analogous indolines suggests decomposition temperatures above 250°C, implying solid-state stability under standard storage conditions. Photodegradation studies are absent but warranted given the extended π-system’s susceptibility to UV-induced radical formation .

Comparative Analysis with Structural Analogs

To contextualize its properties, 7-methyl-2-(pyridin-4-yl)indoline is compared to related indoline derivatives:

CompoundSubstituentsKey Differences
7-Methoxy-2-methyl-1H-indoleMethoxy at C7, methyl at C2Increased polarity due to methoxy group
6-Chloro-7-methyl-2-(pyridin-2-yl)indolineChloro at C6, pyridin-2-yl at C2Altered electronic effects from chloro and pyridine orientation

The 4-pyridinyl substitution in 7-methyl-2-(pyridin-4-yl)indoline distinguishes it through para-directional nitrogen lone pairs, which enhance hydrogen-bonding capacity compared to ortho-substituted analogs .

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